molecular formula C26H28FN5O2S B2765850 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053079-52-9

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2765850
CAS No.: 1053079-52-9
M. Wt: 493.6
InChI Key: UBDIMFPOFBOMOY-UHFFFAOYSA-N
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Description

5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C26H28FN5O2S and its molecular weight is 493.6. The purity is usually 95%.
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Biological Activity

The compound 5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural components:

  • Imidazoquinazoline core : Known for diverse biological activities.
  • Piperazine moiety : Often associated with neuropharmacological effects.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.

Anticancer Activity

Research has indicated that compounds containing the imidazoquinazoline scaffold exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Induction of apoptosis in cancer cells, particularly in prostate and breast cancer models .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound APC-3 (Prostate)10EGFR inhibition
Compound BMCF-7 (Breast)15Apoptosis induction
Title CompoundHepG2 (Liver)12EGFR inhibition

Antimicrobial Activity

The title compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that quinazoline derivatives possess potent antibacterial activity against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays show that the compound exhibits selective inhibition with minimal cytotoxicity to human cells, highlighting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
S. aureus2>37
E. coli4>37

The biological activity of the title compound is primarily attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : The imidazoquinazoline core binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling involved in cell proliferation.
  • Apoptotic Pathways : The compound may activate caspase pathways leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The presence of the piperazine moiety enhances membrane permeability, allowing for effective disruption of bacterial cell walls.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • A study on a related quinazoline derivative demonstrated significant tumor reduction in animal models when administered in conjunction with standard chemotherapy agents .
  • Another clinical trial highlighted the effectiveness of piperazine-containing compounds in treating resistant bacterial infections, showcasing their potential as adjunct therapies .

Properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2S/c1-17(2)15-21-25(34)32-24(28-21)18-7-3-5-9-20(18)29-26(32)35-16-23(33)31-13-11-30(12-14-31)22-10-6-4-8-19(22)27/h3-10,17,21H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDIMFPOFBOMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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